

17-Epiestriol-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 17-Epiestriol-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **17-Epiestriol-d5**, a deuterated analog of the endogenous estrogen 17-epiestriol. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Core Physicochemical Properties

17-Epiestriol-d5 is a synthetic, stable isotope-labeled version of 17-epiestriol, a metabolite of estradiol. The incorporation of five deuterium atoms increases its molecular weight, allowing it to be distinguished from its endogenous counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses of 17-epiestriol and other related estrogens in various biological matrices.

Property	Value	Source
Molecular Formula	C18H19D5O3	[1]
Molecular Weight	293.41 g/mol	[1][2]
Appearance	Solid	[2]
Storage	Recommended storage at -20°C.	[3]
Solubility	Slightly soluble in methanol.	

Note: For specific data on chemical and isotopic purity, please refer to the Certificate of Analysis provided by the supplier.

Application in Quantitative Analysis

The primary application of **17-Epiestriol-d5** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of endogenous 17-epiestriol and other estrogens. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

Experimental Protocols

Below is a representative experimental protocol for the quantification of estrogens in human serum using **17-Epiestriol-d5** as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 250 μ L of serum sample, add a known amount of **17-Epiestriol-d5** solution (concentration will depend on the expected analyte concentration and instrument sensitivity).
- Add 1 mL of an extraction solvent (e.g., 85:15 v/v hexane:ethyl acetate) and vortex for 10 minutes to ensure thorough mixing.
- Centrifuge the sample at 4000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in a suitable solvent (e.g., 50 μ L of 50% methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):

- Column: A reversed-phase column suitable for steroid separation (e.g., C18 or Phenyl-Hexyl).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Gradient: A gradient elution should be optimized to achieve separation of the target analytes from other matrix components.
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 10-20 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for estrogens.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (17-epiestriol) and the internal standard (**17-Epiestriol-d5**) must be determined and optimized.

3. Method Validation

Any quantitative assay utilizing **17-Epiestriol-d5** should be thoroughly validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

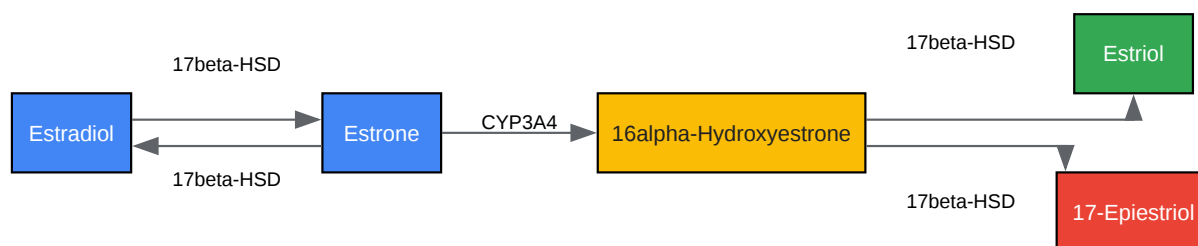
- Linearity: The range over which the instrument response is proportional to the analyte concentration.
- Accuracy: The closeness of the measured value to the true value.
- Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

- **Limit of Detection (LOD):** The lowest amount of analyte that can be detected but not necessarily quantified.
- **Limit of Quantification (LOQ):** The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
- **Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Matrix Effect:** The effect of co-eluting matrix components on the ionization of the analyte.
- **Stability:** The stability of the analyte in the biological matrix and in processed samples under different storage conditions.

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway of estrogens, showing the formation of 17-epiestriol from estradiol.



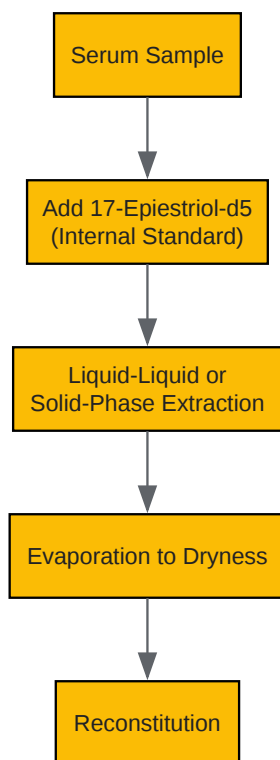
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Caption: Simplified metabolic pathway of estrogens leading to the formation of 17-Epiestriol.

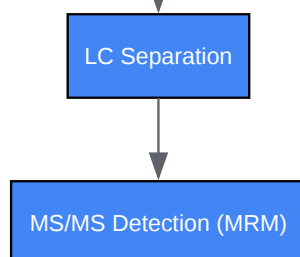
Analytical Workflow for Estrogen Quantification

This diagram outlines a typical experimental workflow for the quantification of estrogens in serum using an internal standard like **17-Epiestriol-d5**.

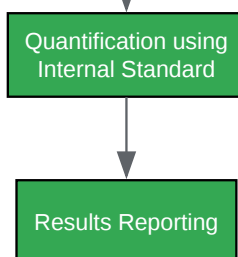
Sample Preparation



LC-MS/MS Analysis



Data Processing



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Caption: General workflow for estrogen quantification in serum using LC-MS/MS.

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References

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